1-(3,4-difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3,4-Difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and two aromatic rings substituted with fluorine and ethyl groups.
Preparation Methods
The synthesis of 1-(3,4-difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the difluorophenyl and ethylphenyl groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where substituents like halogens or alkyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-N-(4-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-(3,4-Difluorophenyl)-N-(4-propylphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a propyl group instead of an ethyl group.
1-(3,4-Difluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with an isopropyl group instead of an ethyl group
Properties
Molecular Formula |
C17H14F2N4O |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-N-(4-ethylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H14F2N4O/c1-2-11-3-5-12(6-4-11)21-17(24)16-20-10-23(22-16)13-7-8-14(18)15(19)9-13/h3-10H,2H2,1H3,(H,21,24) |
InChI Key |
OTYVXAUBZJFNDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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